REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C[O-].[Na+]>CO>[C:1]([C@H:4]1[CH2:9][CH2:8][C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CCC(CC1)C(C)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture is distilled in a vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the solvent, 50 ml of water
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the resulting solution is subjected to extraction with 50 ml of ether three times
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled in a vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[C@@H]1CC[C@H](CC1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |